Home > Products > Screening Compounds P97499 > N-(1-benzylpiperidin-4-yl)guanidine
N-(1-benzylpiperidin-4-yl)guanidine - 233664-88-5

N-(1-benzylpiperidin-4-yl)guanidine

Catalog Number: EVT-3011256
CAS Number: 233664-88-5
Molecular Formula: C13H20N4
Molecular Weight: 232.331
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives (SD-1–17)

Compound Description: This series of novel compounds was designed using a molecular hybridization approach and synthesized for their potential as multifunctional agents against Alzheimer's disease []. They were tested for their ability to inhibit hAChE, hBChE, hBACE-1, and Aβ aggregation. Compounds SD-4 and SD-6 exhibited multifunctional inhibitory profiles against hAChE, hBChE, and hBACE-1 enzymes in vitro and showed anti-Aβ aggregation potential.

4,5-Dimethoxy-2-nitrobenzohydrazide derivatives

Compound Description: These compounds were synthesized and screened for their ability to scavenge free radicals and inhibit acetylcholinesterase (AChE)/butyrylcholinesterase (BuChE) enzymes as potential leads for developing poly-active molecules for central nervous system (CNS) diseases like Alzheimer's disease []. Six derivatives (4a, 4d, 4e, 4f, 4g, 9b) displayed potent antioxidant properties in the oxygen radical absorbance capacity (ORAC) assay.

Relevance: While these compounds do not share a direct structural similarity with 1-(1-Benzylpiperidin-4-yl)guanidine, they were investigated alongside another related series, the 1-(1-benzylpiperidin-4-yl)ethan-1-one derivatives (see below), for their potential in developing poly-active molecules against Alzheimer's disease []. This shared research focus and therapeutic target suggest a broader relevance to the target compound.

1-(1-Benzylpiperidin-4-yl)ethan-1-one derivatives

Compound Description: These compounds were synthesized and screened alongside 4,5-dimethoxy-2-nitrobenzohydrazide derivatives for their free radical scavenging and AChE/BuChE inhibitory activities []. The research aimed to generate leads for poly-active molecules with potential in CNS diseases like Alzheimer's disease.

3-[(1‐Benzyl‐1H‐1,2,3‐triazol‐4‐yl)methyl]quinazolin‐4(3H)‐ones

Compound Description: This series of compounds, designed as potential acetylcholine esterase inhibitors, were synthesized and evaluated for their biological activity []. They were also tested for their cytotoxicity against three human cancer cell lines.

N‐(1‐Benzylpiperidin‐4‐yl)quinazolin‐4‐amines

Compound Description: This series was synthesized and evaluated for its ability to inhibit AChE activity. Notably, two compounds exhibited potent AChE inhibition, even surpassing donepezil []. These compounds also demonstrated significant DPPH scavenging effects.

N-(1-benzylpiperidin-4-yl)phenylacetamide and Analogues

Compound Description: This series of compounds was synthesized and evaluated for their binding affinity for sigma1 and sigma2 receptors [, ]. Many compounds displayed high affinity for sigma1 receptors and low to moderate affinity for sigma2 receptors. The unsubstituted compound, N-(1-benzylpiperidin-4-yl)phenylacetamide (1), showed high affinity and selectivity for sigma1 receptors [].

2-((1-benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride

Compound Description: This compound was synthesized through catalytic hydrogenation of 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride using a 5% Pt/C catalyst [, ]. The reaction conditions, such as solvent, temperature, and catalyst loading, were optimized to achieve high yield and selectivity.

4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide (4-[125I]BP)

Compound Description: This radioiodinated compound was synthesized and evaluated as a potential imaging agent for breast cancer due to its high affinity for sigma receptors, specifically those expressed in MCF-7 breast cancer cells [, ].

1-(1-Arylethylpiperidin-4-yl)thymine Analogs

Compound Description: This series of compounds was synthesized and evaluated as potential inhibitors of Mycobacterium tuberculosis TMPK (MtbTMPK), targeting the treatment of tuberculosis [].

(E)-N-(substituted benzylidene)-1-benzylpiperidin-4-amines

Compound Description: This series of Schiff bases (aryl E-imines) was synthesized via SiO2-H3PO4 catalyzed solvent-free condensation of aryl amines and substituted benzaldehydes under microwave irradiation [].

Overview

N-(1-benzylpiperidin-4-yl)guanidine is an organic compound characterized by its unique structure and potential applications in medicinal chemistry. This compound belongs to the class of guanidine derivatives, which are known for their biological activity, particularly in areas such as neurology and pharmacology. The chemical formula for N-(1-benzylpiperidin-4-yl)guanidine is C14H21N3C_{14}H_{21}N_{3}, with a molecular weight of approximately 247.34 g/mol. This compound is notable for its interactions with various biological targets, including receptors in the central nervous system.

Source

The synthesis of N-(1-benzylpiperidin-4-yl)guanidine has been documented in various scientific publications, highlighting its synthesis and characterization through methods such as nuclear magnetic resonance spectroscopy and X-ray crystallography . These studies provide insights into the compound's structural properties and potential applications.

Classification

N-(1-benzylpiperidin-4-yl)guanidine can be classified as:

  • Chemical Class: Guanidine derivatives
  • Functional Groups: Guanidine group, piperidine ring
  • Biological Classification: Potential pharmaceutical agent with applications in treating neurological disorders.
Synthesis Analysis

Methods

The synthesis of N-(1-benzylpiperidin-4-yl)guanidine typically involves a multi-step process:

  1. Formation of Intermediate: The initial step involves the reaction of acetylhydrazide with 1-benzylpiperidin-4-one in ethanol to form an intermediate, N'-(1-benzylpiperidin-4-ylidene)acetohydrazide.
  2. Reduction: This intermediate is then subjected to reduction using sodium borohydride in a mixture of ethanol and tetrahydrofuran, yielding N-(1-benzylpiperidin-4-yl)acetohydrazide.
  3. Final Guanidination: The final product, N-(1-benzylpiperidin-4-yl)guanidine, is obtained through further reactions that typically involve guanylation processes .

Technical Details

The synthesis yields high purity compounds, often characterized by melting points and spectral data (e.g., nuclear magnetic resonance and mass spectrometry). For instance, the synthesized N-(1-benzylpiperidin-4-yl)acetohydrazide exhibited a melting point of 111–112 °C .

Molecular Structure Analysis

Structure

The molecular structure of N-(1-benzylpiperidin-4-yl)guanidine features:

  • A piperidine ring substituted at the 4-position with a benzyl group.
  • A guanidine functional group attached to the nitrogen atom of the piperidine.

Data

Key structural data include:

  • Molecular Formula: C14H21N3C_{14}H_{21}N_{3}
  • Molecular Weight: 247.34 g/mol
  • Crystal System: Monoclinic
  • Unit Cell Parameters:
    • a=14.1480(3) a=14.1480(3)\,\text{ }
    • b=14.1720(4) b=14.1720(4)\,\text{ }
    • c=27.6701(7) c=27.6701(7)\,\text{ }
    • β=96.956(1)°β=96.956(1)°
Chemical Reactions Analysis

Reactions

N-(1-benzylpiperidin-4-yl)guanidine can participate in various chemical reactions due to its functional groups:

  • Substitution Reactions: The guanidine group can undergo nucleophilic substitution reactions.
  • Condensation Reactions: It may react with aldehydes or ketones to form imines or related compounds.

Technical Details

The reactivity profile of N-(1-benzylpiperidin-4-yl)guanidine allows for modifications that could enhance its biological activity or alter its pharmacokinetic properties.

Mechanism of Action

Process

The mechanism of action for N-(1-benzylpiperidin-4-yl)guanidine primarily involves its interaction with neurotransmitter receptors, particularly muscarinic receptors. This interaction can modulate neurotransmission pathways, potentially leading to therapeutic effects in conditions like overactive bladder or neurological disorders.

Data

Research indicates that compounds within this class exhibit significant activity at muscarinic receptors, suggesting a potential role in managing symptoms associated with overactive bladder syndrome .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically crystalline solid.
  • Melting Point: Approximately 111–112 °C .

Chemical Properties

  • Solubility: Soluble in common organic solvents such as ethanol and dichloromethane.

Relevant Data or Analyses

The compound's stability and reactivity can be influenced by environmental factors such as pH and temperature, which are crucial for its application in pharmaceuticals.

Applications

N-(1-benzylpiperidin-4-yl)guanidine has several scientific uses:

  • Pharmaceutical Development: Investigated for its potential as a muscarinic receptor antagonist, useful in treating conditions like overactive bladder.
  • Research Tool: Utilized in studies focusing on receptor interactions and signaling pathways within the nervous system.

Properties

CAS Number

233664-88-5

Product Name

N-(1-benzylpiperidin-4-yl)guanidine

IUPAC Name

2-(1-benzylpiperidin-4-yl)guanidine

Molecular Formula

C13H20N4

Molecular Weight

232.331

InChI

InChI=1S/C13H20N4/c14-13(15)16-12-6-8-17(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H4,14,15,16)

InChI Key

MSZVBZJWLZLDBM-UHFFFAOYSA-N

SMILES

C1CN(CCC1N=C(N)N)CC2=CC=CC=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.